6-Bromo-2,3-difluoroaniline
Description
The Role of Halogenated Anilines as Crucial Building Blocks in Modern Chemical Sciences
Halogenated aromatic rings are fundamental components in numerous areas of organic chemistry. nih.gov They serve as critical precursors in cross-coupling reactions, lithium-halogen exchange reactions, and the formation of Grignard reagents, which are all powerful methods for constructing carbon-carbon bonds. nih.gov The presence of halogen substituents on the aniline (B41778) ring significantly influences the molecule's reactivity, regioselectivity, and physical properties. This allows for precise control over synthetic pathways, enabling the construction of intricate molecular architectures. nih.govacs.org
The introduction of halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making halogenated anilines particularly valuable in medicinal chemistry and drug discovery. nih.gov Furthermore, these compounds are integral to the development of organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells, where the halogen atoms help to tune the electronic properties of the materials. univook.comossila.com
Contextualizing 6-Bromo-2,3-difluoroaniline within the Family of Bromo-Difluoroaniline Isomers
This compound, with the CAS number 887579-74-0, is a specific isomer within the broader family of bromo-difluoroanilines. sigmaaldrich.comsigmaaldrich.com The arrangement of the bromine and two fluorine atoms on the aniline ring is crucial in defining its chemical behavior and potential applications. The positions of these halogens create a unique electronic environment and steric hindrance, which differentiates it from its other isomers. Understanding these subtle structural differences is key to appreciating its specific role in synthetic chemistry.
Isomers are molecules that share the same molecular formula but have a different arrangement of atoms. ebsco.com This seemingly small difference can lead to vastly different chemical and physical properties. ebsco.com In the case of bromo-difluoroanilines, the location of the bromine and fluorine atoms on the benzene (B151609) ring dictates the molecule's reactivity in various chemical transformations.
The following sections provide a comparative structural analysis of this compound with several of its key isomers. This comparison will highlight the distinct characteristics of each isomer and provide a clearer understanding of their respective utilities in research and synthesis.
4-Bromo-2,6-difluoroaniline (B33399) is an isomer where the bromine atom is at the para-position (position 4) and the two fluorine atoms are at the ortho-positions (positions 2 and 6) relative to the amino group. univook.comossila.com This symmetrical arrangement of the fluorine atoms has a significant impact on the molecule's properties.
This isomer is a versatile building block due to its multiple reactive sites. ossila.com The bromine atom is susceptible to palladium-catalyzed coupling reactions, allowing for the extension of the molecular structure. univook.comossila.com The amino group can act as a nucleophile or be oxidized to form azo compounds. univook.comossila.com The fluorine atoms can modulate the energy levels of the molecular orbitals and participate in nucleophilic aromatic substitution reactions. ossila.com Derivatives of 4-bromo-2,6-difluoroaniline have been utilized as hole-transporting materials in perovskite solar cells and OLEDs. univook.comossila.com
| Property | This compound | 4-Bromo-2,6-difluoroaniline |
| CAS Number | 887579-74-0 sigmaaldrich.com | 67567-26-4 univook.com |
| Molecular Formula | C₆H₄BrF₂N sigmaaldrich.com | C₆H₄BrF₂N ossila.com |
| Molecular Weight | 208.01 g/mol | 208.01 g/mol ossila.com |
| Substituent Positions | Br at 6, F at 2,3 | Br at 4, F at 2,6 univook.com |
| Symmetry | Asymmetric | Symmetric |
| Key Applications | Research intermediate sigmaaldrich.com | OLEDs, solar cells, azo-dyes ossila.com |
In 5-Bromo-2,4-difluoroaniline (B1273227), the bromine atom is at the meta-position (position 5), and the fluorine atoms are at the ortho- and para-positions (positions 2 and 4). smolecule.comcymitquimica.com This arrangement of electron-withdrawing groups gives the molecule unique electronic properties. smolecule.com
Derivatives of 5-bromo-2,4-difluoroaniline are notable in medicinal chemistry. For instance, it is a precursor in the synthesis of anticancer drugs like lapatinib, which targets epidermal growth factor receptors. smolecule.com It is also used in the development of antipsychotics and antiviral drugs. smolecule.com The reactivity of the bromo and amino groups allows for a variety of chemical modifications, making it a valuable intermediate in creating diverse functional molecules. smolecule.com
| Property | This compound | 5-Bromo-2,4-difluoroaniline |
| CAS Number | 887579-74-0 sigmaaldrich.com | 452-92-6 sigmaaldrich.comoakwoodchemical.com |
| Molecular Formula | C₆H₄BrF₂N sigmaaldrich.com | C₆H₄BrF₂N smolecule.comsigmaaldrich.com |
| Molecular Weight | 208.01 g/mol | 208.01 g/mol oakwoodchemical.com |
| Substituent Positions | Br at 6, F at 2,3 | Br at 5, F at 2,4 smolecule.com |
| Key Applications | Research intermediate sigmaaldrich.com | Pharmaceutical intermediates (anticancer, antipsychotic, antiviral) smolecule.com |
3-Bromo-2,6-difluoroaniline features a bromine atom at the meta-position (position 3) and fluorine atoms at the ortho-positions (positions 2 and 6). fishersci.fi The steric hindrance from the two ortho-fluorine atoms can influence the reactivity of the adjacent amino group.
This isomer is used as a building block in organic synthesis. For example, it can be reacted to form 3-Bromo-2,6-difluorophenol, which has applications in the study of enzyme inhibition and as an intermediate in the synthesis of other pharmaceutical compounds and advanced materials.
| Property | This compound | 3-Bromo-2,6-difluoroaniline |
| CAS Number | 887579-74-0 sigmaaldrich.com | 1262198-07-1 |
| Molecular Formula | C₆H₄BrF₂N sigmaaldrich.com | C₆H₄BrF₂N |
| Molecular Weight | 208.01 g/mol | 208.01 g/mol |
| Substituent Positions | Br at 6, F at 2,3 | Br at 3, F at 2,6 |
| Key Applications | Research intermediate sigmaaldrich.com | Intermediate for other functional molecules |
Also known as 2-Bromo-4,6-difluoroaniline, this isomer has the bromine atom at an ortho-position (position 2, equivalent to 6) and the fluorine atoms at the para- and another ortho-position (positions 4 and 6, or 2 and 4). nih.gov
This compound is used in pharmaceutical testing and as a reference standard. biosynth.com Its specific substitution pattern makes it a useful synthon for creating complex molecules where this particular arrangement of halogens is desired.
| Property | This compound | 6-Bromo-2,4-difluoroaniline |
| CAS Number | 887579-74-0 sigmaaldrich.com | 444-14-4 biosynth.com |
| Molecular Formula | C₆H₄BrF₂N sigmaaldrich.com | C₆H₄BrF₂N biosynth.com |
| Molecular Weight | 208.01 g/mol | 208.01 g/mol |
| Substituent Positions | Br at 6, F at 2,3 | Br at 6, F at 2,4 |
| Key Applications | Research intermediate sigmaaldrich.com | Pharmaceutical testing, reference standard biosynth.com |
The family of bromodifluoroanilines extends beyond the isomers discussed above. Each unique arrangement of the three halogen atoms on the aniline ring presents a distinct set of chemical and physical properties. For instance, other isomers such as 2-bromo-3,4-difluoroaniline (B1290348) and 3-bromo-2,4-difluoroaniline (B177035) also exist, each with its own potential applications in various fields of chemical research. The specific placement of the halogens influences factors like dipole moment, crystal packing, and reactivity in electrophilic and nucleophilic substitution reactions. This diversity allows chemists to select the optimal isomer for a particular synthetic goal, highlighting the importance of understanding the structure-property relationships within this class of compounds.
Significance of Bromine and Fluorine Substitution Patterns in Aromatic Systems
The presence of both bromine and fluorine atoms on an aromatic ring, as seen in this compound, imparts a unique set of properties that are highly valuable in synthetic chemistry.
Fluorine's Influence:
Electronic Effects: Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a strong electron-withdrawing inductive effect. stackexchange.com This effect can significantly influence the acidity of nearby protons and the reactivity of the aromatic ring in nucleophilic aromatic substitution reactions. stackexchange.com In such reactions, fluorine's high electronegativity stabilizes the intermediate Meisenheimer complex, thereby increasing the reaction rate. stackexchange.com
Metabolic Stability: In medicinal chemistry, the incorporation of fluorine atoms into a molecule can enhance its metabolic stability by blocking sites susceptible to oxidative metabolism.
Bromine's Role:
Leaving Group Ability: The carbon-bromine bond is weaker than the carbon-fluorine bond, making bromine a good leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of new carbon-carbon or carbon-nitrogen bonds at the position of the bromine atom.
Synthetic Handle: Bromine's ability to participate in these coupling reactions makes it a valuable "synthetic handle" for constructing more complex molecular architectures.
The specific arrangement of bromine and fluorine atoms in a compound like this compound offers a combination of electronic modulation and synthetic versatility, making it a powerful tool for chemists.
Historical Overview of Research on Halogenated Aniline Compounds
The study of aniline and its derivatives dates back to the mid-19th century with William Henry Perkin's synthesis of mauveine, the first synthetic dye, in 1856. This discovery spurred extensive research into aniline chemistry, laying the groundwork for the development of a vast array of functionalized anilines.
The development of methods for halogenating aromatic compounds further expanded the scope of aniline chemistry. acs.org Initially, direct halogenation of anilines often led to a mixture of products due to the high reactivity of the aniline ring. acs.orgnih.gov Over time, more selective and controlled methods for the synthesis of specific halogenated aniline isomers were developed. acs.orgnsf.gov These advancements were crucial for the use of halogenated anilines as intermediates in the synthesis of targeted molecules.
In the 20th century, the advent of modern analytical techniques and the development of new synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions, revolutionized the use of halogenated anilines. These new reactions provided chemists with powerful tools to selectively functionalize the aromatic ring at the site of the halogen atom.
Emerging Research Frontiers for Halogenated Aromatic Amines
Current research on halogenated aromatic amines continues to push the boundaries of organic synthesis and materials science. Some of the key emerging frontiers include:
Novel Synthetic Methodologies: Chemists are continuously seeking more efficient, selective, and environmentally friendly methods for the synthesis of halogenated anilines. acs.org This includes the development of new catalysts and reagents for C-H activation and late-stage functionalization, which allow for the direct introduction of halogen atoms into complex molecules.
Medicinal Chemistry and Drug Discovery: Halogenated anilines remain a crucial scaffold in the design and synthesis of new pharmaceutical agents. researchgate.net The unique properties imparted by halogen atoms, such as increased metabolic stability and binding affinity, are being exploited to develop new drugs with improved efficacy.
Materials Science: The electronic properties of halogenated aromatic amines make them attractive building blocks for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research is focused on tuning the electronic properties of these materials by varying the halogen substitution pattern.
Biocatalysis and Biodegradation: There is growing interest in using enzymes to catalyze the synthesis and degradation of halogenated anilines. ekb.eg This approach offers the potential for more sustainable and environmentally friendly chemical processes. Additionally, studies on the biodegradation of halogenated anilines are important for understanding their environmental fate and developing bioremediation strategies. ekb.eg
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 887579-74-0 | sigmaaldrich.com |
| Molecular Formula | C6H4BrF2N | sigmaaldrich.com |
| Molecular Weight | 208.01 g/mol | sigmaaldrich.com |
| Physical Form | Liquid or solid | sigmaaldrich.com |
| Purity | 95% | sigmaaldrich.com |
| Storage Temperature | Room temperature, in a dark place under an inert atmosphere | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2,3-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-3-1-2-4(8)5(9)6(3)10/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGHCYWHCPSWFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801305065 | |
| Record name | 6-Bromo-2,3-difluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801305065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887579-74-0 | |
| Record name | 6-Bromo-2,3-difluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887579-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2,3-difluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801305065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 6 Bromo 2,3 Difluoroaniline
Retrosynthetic Analysis of 6-Bromo-2,3-difluoroaniline
Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, readily available starting materials. For this compound, the most straightforward disconnection involves the carbon-bromine bond, a common strategy in the synthesis of aryl bromides.
This primary disconnection points to 2,3-difluoroaniline (B47769) as the immediate precursor. The synthesis then becomes a question of performing a regioselective electrophilic bromination on this difluoroaniline substrate. The amino group (-NH₂) is a powerful ortho-, para-directing and activating group, while the fluorine atoms are deactivating yet also ortho-, para-directing. The combined influence of these groups dictates the position of bromination.
An alternative, though typically more complex, retrosynthetic route could involve the formation of the amino group late in the synthesis. This might start with the nitration of a 1-bromo-2,3-difluorobenzene (B1273032) intermediate, followed by the reduction of the resulting nitro group to the target aniline (B41778). However, the direct bromination of 2,3-difluoroaniline is generally considered a more efficient and direct approach.
Direct Bromination Approaches to 2,3-Difluoroaniline
The introduction of a bromine atom onto the 2,3-difluoroaniline ring is achieved through electrophilic aromatic substitution. The inherent directing effects of the substituents on the ring are the primary determinants of the reaction's regiochemical outcome. The strongly activating amino group directs incoming electrophiles to the positions ortho and para to it (the C4 and C6 positions). The C4 position is para to the amino group and meta to the C3-fluorine, while the C6 position is ortho to the amino group and the C2-fluorine. Therefore, a mixture of 4-bromo and 6-bromo isomers is anticipated, and reaction conditions must be carefully optimized to favor the desired 6-bromo product.
Achieving regioselectivity in the bromination of activated aromatic rings like anilines is a significant synthetic challenge. nih.gov Several factors can be manipulated to control the position of substitution.
Choice of Brominating Agent : The reactivity of the brominating agent plays a crucial role. Molecular bromine (Br₂) is highly reactive and can lead to over-bromination and mixtures of isomers. jalsnet.com N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine, often favored for achieving monobromination with higher regioselectivity. nih.govnsf.gov
Solvent Effects : The choice of solvent can influence the selectivity of the reaction. Polar solvents like glacial acetic acid are commonly used for the bromination of anilines. prepchem.comchemicalbook.com Less polar solvents such as carbon tetrachloride may also be employed, particularly with NBS. researchgate.net
Temperature Control : Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product and minimizing side reactions. Many bromination procedures for anilines are conducted at or below room temperature to control the reaction's exothermicity and improve regioselectivity. prepchem.com
A common procedure for the analogous bromination of 2,6-difluoroaniline (B139000) to yield 4-bromo-2,6-difluoroaniline (B33399) involves the slow, dropwise addition of bromine dissolved in glacial acetic acid to a solution of the aniline, while maintaining a low temperature. prepchem.comchemicalbook.com A similar strategy would be the logical starting point for the synthesis of this compound.
| Reagent/System | Substrate Type | Key Feature | Typical Conditions |
| Br₂ in Acetic Acid | Activated aromatics (anilines, phenols) | High reactivity; can lead to polybromination. | Low temperature (e.g., <25°C) to control selectivity. prepchem.com |
| N-Bromosuccinimide (NBS) | Activated and moderately activated aromatics | Milder, more selective for monobromination. | Acetonitrile/water or THF; often used with a catalyst. nih.govnsf.gov |
| NBS / Silica Gel | Electron-rich aromatics | Heterogeneous system that can impart high para-selectivity. researchgate.net | Carbon tetrachloride, room temperature. researchgate.net |
| Tetraalkylammonium Tribromides | Phenols | High para-selectivity. nih.gov | Various organic solvents. |
While the high reactivity of anilines often precludes the need for a catalyst, certain systems can be employed to enhance selectivity or achieve bromination on less activated substrates.
Lewis Acid Catalysis : Traditional Lewis acids like FeBr₃ are used to polarize the Br-Br bond, creating a more potent electrophile. jalsnet.com However, these are often too harsh for aniline substrates, as the Lewis acid can complex with the basic amino group, deactivating the ring.
Organocatalysis : Recent research has shown that certain organic molecules can catalyze bromination reactions. For instance, mandelic acid has been used as a catalyst for the regioselective aromatic bromination of various arenes with NBS under aqueous conditions. nsf.govorganic-chemistry.org This approach proceeds via a halogen bonding mechanism that activates the NBS. nsf.gov
Oxidative Bromination : These methods use a simple bromide salt (e.g., NH₄Br, KBr) as the bromine source in the presence of an oxidant. organic-chemistry.org Oxidants like Oxone® or hydrogen peroxide generate the electrophilic bromine species in situ. organic-chemistry.org These systems can be highly efficient and offer environmental advantages over using molecular bromine. jalsnet.com
| Catalytic System | Bromine Source | Oxidant | Substrate Scope |
| Mandelic Acid | NBS | - | Variety of arenes. nsf.govorganic-chemistry.org |
| Iodobenzene | LiBr | m-CPBA | Electron-rich aromatic compounds. organic-chemistry.org |
| Oxone® | NH₄Br | Oxone® | Activated aromatic compounds. organic-chemistry.org |
| Pd(OAc)₂ / Ligand | Br₂ | - | Directed meta-C–H bromination of aniline derivatives. nih.gov |
Fluorination Reactions in the Synthesis of Related Difluoroaniline Compounds
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine, where a nucleophilic fluoride (B91410) ion displaces a leaving group on an electron-deficient aromatic ring. chemistrysteps.com
The mechanism involves two main steps:
Addition : A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com
Elimination : The leaving group is expelled, and the aromaticity of the ring is restored.
For an SNAr reaction to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups stabilize the negative charge of the Meisenheimer complex. youtube.com Common leaving groups include halides (-Cl, -Br) and the nitro group (-NO₂). A typical fluoride source is an alkali metal fluoride like potassium fluoride (KF) or cesium fluoride (CsF).
Interestingly, in SNAr reactions, fluoride is often a better leaving group than chloride or bromide. libretexts.org However, the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawal of a fluorine substituent on the ring, making aryl fluorides highly reactive substrates. masterorganicchemistry.comlibretexts.org A plausible synthesis for a difluoroaniline precursor via SNAr could involve reacting a dichloronitrobenzene with KF, followed by reduction of the nitro group.
Electrophilic fluorination involves the use of a reagent that delivers an electrophilic fluorine species ("F⁺") to the aromatic ring. This approach is conceptually similar to electrophilic bromination but is often more challenging due to the high reactivity of fluorinating agents.
Common electrophilic fluorinating agents include:
Selectfluor® (F-TEDA-BF₄) : A commercially available, stable, and relatively safe electrophilic fluorinating agent. researchgate.netrsc.org
N-Fluorobenzenesulfonimide (NFSI) : Another widely used reagent for electrophilic fluorination.
Elemental Fluorine (F₂) : The most powerful fluorinating agent, but its high reactivity and hazardous nature require specialized equipment and handling. daneshyari.com
The regioselectivity of electrophilic fluorination can be difficult to control. For aniline substrates, direct fluorination can be directed to the meta position. This is achieved by protonating the amino group in a strongly acidic medium, such as triflic acid. daneshyari.com The resulting anilinium group (-NH₃⁺) is a powerful deactivating and meta-directing group, guiding the incoming electrophilic fluorine to the meta position. daneshyari.com
| Fluorination Strategy | Reagent Example | Key Requirement | Typical Application |
| Nucleophilic (SNAr) | Potassium Fluoride (KF) | Electron-withdrawing group (e.g., -NO₂) ortho/para to a leaving group. libretexts.org | Synthesis of fluoro-nitroaromatics from chloro-nitroaromatics. |
| Electrophilic | Selectfluor® | Activated or unactivated aromatic C-H bonds. researchgate.net | Direct C-H fluorination of arenes and heterocycles. |
| Electrophilic (meta-directing) | F₂ in Triflic Acid | Aniline substrate in strong acid. daneshyari.com | Selective meta-fluorination of anilines. daneshyari.com |
Multi-step Synthetic Sequences for this compound
The industrial production of this compound often relies on a carefully orchestrated sequence of reactions starting from readily available precursors. A common strategy involves the transformation of 2,3-dichloronitrobenzene (B165493) through a series of halogen exchange, reduction, and substitution reactions.
A documented synthetic route to difluoroaniline derivatives commences with 2,3-dichloronitrobenzene. wikipedia.org This starting material undergoes a fluorination reaction, typically a nucleophilic aromatic substitution (halogen exchange or "Halex" reaction), to replace the chlorine atoms with fluorine. This step is followed by reduction of the nitro group and a Schiemann reaction to yield a 2,3-difluorochlorobenzene intermediate, which is then subjected to amination to produce the final aniline product. wikipedia.org
The conversion of an aromatic nitro group to an amine is a fundamental transformation in the synthesis of anilines. A variety of reducing agents and methods are available for this purpose, each with specific applications and compatibilities with other functional groups. libretexts.org The choice of method is critical to ensure high yield and selectivity.
Commonly employed methods include:
Catalytic Hydrogenation: This method uses hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgnih.gov It is often highly efficient but may also reduce other functional groups like alkenes or halides under certain conditions. nih.gov
Metal-Acid Systems: A classic and cost-effective method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium (e.g., iron in acetic or hydrochloric acid). wikipedia.orgnih.gov
Transfer Hydrogenation: Reagents like formic acid or hydrazine (B178648) can be used as a source of hydrogen in the presence of a catalyst. wikipedia.org
Other Reagents: Tin(II) chloride (SnCl₂) and sodium hydrosulfite are also effective for the chemoselective reduction of nitro groups. wikipedia.org
The following table summarizes various reagents used for the reduction of nitroarenes to anilines.
| Reagent/System | Typical Conditions | Key Features |
| H₂ with Pd/C, PtO₂, or Raney Ni | Pressurized H₂, various solvents | High efficiency, but can reduce other groups. wikipedia.orgnih.gov |
| Iron (Fe) in Acidic Media | Refluxing acetic acid or HCl | Cost-effective, widely used in industry. wikipedia.orgnih.gov |
| Tin(II) Chloride (SnCl₂) | Ethanol or HCl | Milder conditions, good for laboratory scale. wikipedia.orgnih.gov |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic systems | Useful for selective reductions. wikipedia.org |
| Formic Acid with Iron Catalyst | Mild temperatures | Represents a base-free transfer hydrogenation. wikipedia.org |
The Balz-Schiemann reaction is a cornerstone method for introducing a fluorine atom onto an aromatic ring. beilstein-journals.orgharvard.edu The reaction proceeds by the diazotization of a primary aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the aryl fluoride. harvard.edu
The key steps are:
Diazotization: The primary aromatic amine is treated with nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. harvard.edu
Formation of Tetrafluoroborate Salt: Fluoroboric acid (HBF₄) is added, which precipitates the diazonium tetrafluoroborate intermediate. harvard.edu
Thermal Decomposition: The isolated and dried salt is heated, causing it to decompose into the desired aryl fluoride, nitrogen gas, and boron trifluoride. harvard.edu
Innovations and variants of this reaction have been developed to improve yields and safety. For instance, other counterions such as hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) can be used in place of tetrafluoroborate, sometimes leading to better outcomes. beilstein-journals.org Additionally, photochemical methods and the use of continuous flow reactors can offer safer and more efficient alternatives to the large-scale thermal decomposition of potentially explosive diazonium salts. rug.nl
The final step in some synthetic routes to aniline derivatives involves the direct amination of an aryl halide. This nucleophilic aromatic substitution can be challenging, particularly with less activated halides. acs.org A pathway to 2,3-difluoroaniline utilizes the amination of 2,3-difluorochlorobenzene. wikipedia.org This transformation is typically carried out using aqueous ammonia (B1221849) at elevated temperatures and pressures, often in the presence of a copper catalyst, such as copper(I) oxide, to facilitate the reaction. wikipedia.orglibretexts.org
Modern methods for C-N bond formation, such as the Buchwald-Hartwig and Ullmann couplings, often employ palladium or copper catalysts with specialized ligands to achieve amination under milder conditions and with a broader substrate scope. acs.orglibretexts.org These reactions can utilize ammonia directly or employ ammonia equivalents like lithium bis(trimethylsilyl)amide. libretexts.org
Advanced Synthetic Methodologies
Beyond the multi-step synthesis of the core molecule, this compound serves as a versatile building block for creating a diverse range of more complex derivatives. The presence of the bromine atom provides a reactive handle for advanced cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound makes it an ideal substrate for several of these transformations, enabling the synthesis of a wide array of derivatives.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (like a boronic acid or ester) to form a new C-C bond. libretexts.orgnih.gov It is widely used to synthesize biaryl compounds and is tolerant of many functional groups. wikipedia.orgorganic-chemistry.org The unprotected aniline group in ortho-bromoanilines is compatible with these reaction conditions, making it a highly effective method for derivatization. wikipedia.org
Heck Reaction: The Heck reaction (or Mizoroki-Heck reaction) forms a C-C bond by coupling the aryl bromide with an alkene. nih.gov This reaction is a key method for synthesizing substituted alkenes, such as styrenes. nih.govacs.org
Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgbeilstein-journals.org It is a powerful method for synthesizing complex diarylamines or N-aryl heterocycles, significantly expanding the range of possible aniline derivatives. beilstein-journals.org
The general applicability of these reactions to aryl bromides allows for the strategic introduction of various substituents at the 6-position of the 2,3-difluoroaniline scaffold.
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |
| Suzuki-Miyaura Coupling | R-B(OH)₂ (Boronic Acid) | C-C (Aryl-Aryl, Aryl-Alkyl) | Pd(0) complex, Base (e.g., K₂CO₃) libretexts.orgwikipedia.org |
| Heck Reaction | Alkene | C-C (Aryl-Vinyl) | Pd(0) complex, Base (e.g., Et₃N) nih.gov |
| Buchwald-Hartwig Amination | R₂NH (Amine) | C-N (Aryl-Amine) | Pd(0) complex, Ligand, Base (e.g., NaOtBu) wikipedia.orgbeilstein-journals.org |
Transition Metal-Catalyzed Cross-Coupling Reactions in Related Systems
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound makes it an ideal substrate for such transformations, allowing for the introduction of a wide variety of substituents at the 6-position. While specific examples for this compound are not extensively documented in readily available literature, the reactivity of similar bromo-fluoro-aniline systems provides a strong indication of its synthetic potential in several key cross-coupling reactions. nih.gov
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organohalide with an organoboron compound. For a related compound, 2,6-dibromo-4-nitroaniline, the Suzuki-Miyaura reaction with various aryl boronic acids has been shown to proceed efficiently in the presence of a palladium acetate (B1210297) catalyst, even without a phosphine (B1218219) ligand. researchgate.net This suggests that this compound would readily couple with a range of aryl and heteroaryl boronic acids or esters to furnish 6-aryl- or 6-heteroaryl-2,3-difluoroaniline derivatives. The reaction conditions are typically mild and tolerate a variety of functional groups. nih.govunimib.it
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This methodology could be applied to this compound to introduce a secondary or tertiary amine at the 6-position. The choice of palladium precatalyst and phosphine ligand is crucial for the success of this reaction, with bulky, electron-rich ligands often providing the best results. beilstein-journals.orgrsc.orgnih.gov
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org It is anticipated that this compound would undergo Heck coupling with various alkenes, such as acrylates, styrenes, and other vinyl compounds, to yield 6-alkenyl-2,3-difluoroaniline derivatives. The stereoselectivity of the Heck reaction typically favors the formation of the E-isomer. rsc.org
Sonogashira Coupling: This reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org Applying this to this compound would provide a direct route to 6-alkynyl-2,3-difluoroaniline derivatives. These products can serve as versatile intermediates for further transformations. The reaction is generally carried out under mild, copper-free conditions, which enhances its functional group tolerance. soton.ac.uknih.gov
| Cross-Coupling Reaction | Catalyst System (Typical) | Coupling Partner | Expected Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄, or other Pd(0)/Pd(II) complexes | Aryl/Heteroaryl Boronic Acids/Esters | 6-Aryl/Heteroaryl-2,3-difluoroanilines |
| Buchwald-Hartwig | Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands (e.g., XPhos, SPhos) | Primary/Secondary Amines, Amides | 6-(Substituted-amino)-2,3-difluoroanilines |
| Heck | Pd(OAc)₂ or PdCl₂ with phosphine ligands | Alkenes | 6-Alkenyl-2,3-difluoroanilines |
| Sonogashira | Pd catalyst (e.g., Pd(PPh₃)₄) and Cu(I) co-catalyst (e.g., CuI) | Terminal Alkynes | 6-Alkynyl-2,3-difluoroanilines |
Oxidation and Reduction Reactions for Functional Group Interconversion in Related Compounds
Oxidation and reduction reactions are fundamental for the interconversion of functional groups. In the context of this compound, these reactions can be used to modify the amino group or to introduce new functionalities through precursors like nitro groups.
The oxidation of the aniline functionality in halogenated systems can be challenging as the amino group is susceptible to over-oxidation, leading to a mixture of products. However, controlled oxidation can yield valuable intermediates. For instance, the oxidation of anilines can lead to the formation of nitroso, nitro, or even azo compounds, depending on the oxidant and reaction conditions. While specific examples for this compound are scarce, the oxidation of related halogenated anilines suggests that reagents like peroxy acids (e.g., m-CPBA) could potentially oxidize the amino group.
Conversely, the reduction of a nitro group to an amine is a very common and well-established transformation. If a synthetic route to 6-bromo-2,3-difluoro-1-nitrobenzene were available, its reduction would be a key step. A variety of reducing agents are available for this purpose, and the choice often depends on the presence of other functional groups. wikipedia.org For substrates containing halogens, milder reducing agents are often preferred to avoid hydrodehalogenation.
Common methods for the reduction of aromatic nitro groups that would be applicable to a bromo-difluoro-nitrobenzene precursor include: masterorganicchemistry.comcommonorganicchemistry.com
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a highly efficient method. cdnsciencepub.com Raney nickel is often favored for substrates with bromo or chloro substituents to minimize dehalogenation. commonorganicchemistry.com
Metal-Acid Systems: Reagents like iron (Fe) or tin (Sn) in the presence of an acid (e.g., HCl or acetic acid) are classic and effective methods for nitro group reduction. organic-chemistry.org
Other Reducing Agents: Tin(II) chloride (SnCl₂) is a mild reducing agent that is compatible with many functional groups. commonorganicchemistry.com Sodium hydrosulfite can also be employed for the reduction of nitroarenes. wikipedia.org
Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring in Related Compounds
The aromatic ring of this compound is influenced by the directing effects of its substituents. The amino group is a strongly activating, ortho-, para-directing group, while the fluorine and bromine atoms are deactivating, ortho-, para-directing groups. The interplay of these effects will govern the regioselectivity of substitution reactions.
Electrophilic Aromatic Substitution: The strong activating effect of the amino group dominates, directing incoming electrophiles to the positions ortho and para to it (positions 3 and 5). However, the position ortho to the amino group (position 3) is already substituted with a fluorine atom. Therefore, electrophilic substitution is most likely to occur at the 5-position. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Due to the high reactivity of the aniline ring, reactions often need to be carried out under controlled conditions to avoid polysubstitution or side reactions. For instance, nitration of anilines can be complex due to the basicity of the amino group, which can be protonated in the acidic reaction medium, leading to the formation of meta-directing anilinium ions. researchgate.net
Nucleophilic Aromatic Substitution: The fluorine atoms on the aromatic ring, being highly electronegative, can activate the ring towards nucleophilic aromatic substitution (SNAr). The positions activated for nucleophilic attack are those ortho and para to the fluorine atoms. In this compound, the fluorine atoms are at positions 2 and 3. This could potentially allow for the displacement of one of the fluorine atoms by a strong nucleophile, although this is generally a difficult reaction and would require harsh conditions. The bromine atom is less likely to be displaced by nucleophilic aromatic substitution compared to the activated fluorine atoms.
Synthesis of Specific Analogs and Derivatives of this compound
The modification of this compound allows for the creation of a diverse range of analogs and derivatives with potentially interesting chemical and biological properties.
Derivatives with Modified Amine Functionality
The amino group of this compound is a key site for derivatization. Standard reactions such as N-alkylation and N-acylation can be readily performed to introduce various substituents. A more advanced method for modifying the amine functionality is through photoinduced reactions. For example, a visible-light-mediated organophotocatalytic system has been developed for the difluoroalkylation of anilines. acs.orgnih.gov This method, which can also proceed through an electron donor-acceptor (EDA) complex, allows for the introduction of a difluoroalkyl group onto the aniline nitrogen under mild conditions. acs.org
| Reaction Type | Reagents | Product |
|---|---|---|
| N-Alkylation | Alkyl halide, Base | N-Alkyl-6-bromo-2,3-difluoroaniline |
| N-Acylation | Acyl chloride or Anhydride, Base | N-Acyl-6-bromo-2,3-difluoroaniline |
| Photoinduced Difluoroalkylation | Ethyl difluoroiodoacetate, Photocatalyst (e.g., Eosin Y) or EDA complex formation | N-(Difluoroalkyl)-6-bromo-2,3-difluoroaniline derivatives |
Introduction of Additional Halogen Substituents
The introduction of additional halogen atoms onto the this compound core can be achieved through electrophilic halogenation. As discussed in section 2.5.4, the amino group will direct incoming halogens to the 5-position. A study on the stepwise halogenation of 3,5-difluoroaniline (B1215098) demonstrated the synthesis of triheterohalogenated anilines. vanderbilt.edu For instance, the bromination of 3,5-difluoro-4-iodoaniline (B74690) with N-bromosuccinimide (NBS) selectively introduces bromine atoms at the 2- and 6-positions. vanderbilt.edu This suggests that the halogenation of this compound with reagents like NBS, N-chlorosuccinimide (NCS), or iodine monochloride (ICl) would likely result in the introduction of a new halogen at the 5-position.
Synthesis of Phenol-Based Analogs
The conversion of the bromine atom in this compound to a hydroxyl group would yield the corresponding phenol-based analog, 6-amino-2,3-difluorophenol. This compound is known and has applications in pharmaceutical and agrochemical research. chemimpex.com While a direct synthesis from this compound is not explicitly detailed, several general methods for the conversion of aryl halides to phenols could be employed. These often involve transition metal catalysis. For example, palladium-catalyzed hydroxylation of aryl halides using a hydroxide (B78521) source is a common method. Another approach is the copper-catalyzed hydroxylation of aryl halides. These reactions typically require a ligand and a base and are carried out at elevated temperatures. Given the presence of the amino group, protection may be necessary prior to the hydroxylation step to prevent side reactions. An alternative strategy could involve a nucleophilic aromatic substitution of one of the fluorine atoms, followed by conversion of the remaining functional groups, though this would likely be a more complex synthetic route.
Process Optimization and Scale-Up Considerations in the Synthesis of Halogenated Anilines
The industrial production of halogenated anilines like this compound requires careful optimization of reaction parameters and consideration of scale-up challenges to ensure safety, efficiency, cost-effectiveness, and product quality.
Catalyst Selection and Efficiency: In the synthesis of the 2,3-difluoroaniline precursor via hydrogenation, the choice of catalyst is paramount. While 10% Pd/C is effective, research into the hydrogenation of halogenated nitroaromatics suggests that catalysts from the platinum group metals are generally well-suited for this transformation. chemicalbook.comacs.org For large-scale production, optimizing catalyst loading, investigating catalyst lifetime and recyclability, and exploring alternative catalysts such as Raney Cobalt or specialized bimetallic catalysts (e.g., Pt-V/C) can lead to significant process improvements. acs.org
Control of Reaction Conditions:
Temperature: Electrophilic bromination of highly activated rings like anilines is an exothermic process. Temperature control is crucial to prevent runaway reactions and the formation of impurities, such as over-brominated products. sci-hub.se
Reagent Addition: On a large scale, the slow, controlled addition of the brominating agent is necessary to manage the reaction's exothermicity and maintain high regioselectivity. chemicalbook.com
Solvent Choice: The choice of solvent affects reaction rates, solubility of reagents, and product isolation. While acetic acid is common for bromination, other solvents may be evaluated for better performance or easier work-up on an industrial scale. chemicalbook.com For the hydrogenation step, ethers like THF have been shown to provide high hydrogenation rates. acs.org
Regioselectivity and By-product Formation: Achieving high regioselectivity is a primary goal in process optimization. While the directing groups on 2,3-difluoroaniline favor the desired 6-bromo isomer, minor formation of other isomers or di-brominated products is possible. sci-hub.senih.gov Optimization studies would focus on adjusting temperature, solvent, and the choice of brominating agent (e.g., using N-bromosuccinimide instead of Br₂) to maximize the yield of the target compound. nih.govresearchgate.net
Work-up and Purification: Scaling up requires robust and efficient purification methods. The work-up for bromination reactions often involves quenching excess bromine with a reducing agent like sodium thiosulfate (B1220275) or sodium sulfite, followed by neutralization and extraction. chemicalbook.com Final purification on a large scale may involve distillation or recrystallization to achieve the desired product purity. The efficiency of these steps, including solvent recovery and waste stream management, is a key economic and environmental consideration in industrial processes.
Safety Considerations:
Handling of Hazardous Materials: Elemental bromine is corrosive and toxic, requiring specialized handling procedures and equipment. Hydrogen gas used in the precursor synthesis is highly flammable and forms explosive mixtures with air.
Thermal Safety: The potential for exothermic runaway reactions, particularly during bromination, must be assessed through calorimetric studies (e.g., Reaction Calorimetry) to define safe operating limits for temperature, dosing rates, and concentrations.
Process Control: Implementing robust process control systems is essential for monitoring and maintaining critical parameters within safe limits during scale-up.
| Parameter | Considerations for Optimization and Scale-Up |
|---|---|
| Catalyst System (Hydrogenation) | Optimize loading, evaluate lifetime and recyclability, screen alternative catalysts (e.g., Raney Co, Pt-V/C). acs.org |
| Brominating Agent | Evaluate alternatives to Br₂ (e.g., NBS) for improved selectivity or handling. researchgate.net |
| Temperature Management | Implement efficient cooling systems to control exothermic reactions; perform calorimetric studies for safety assessment. |
| Reagent Dosing | Develop controlled addition profiles to manage exotherms and minimize side-product formation. chemicalbook.com |
| Solvent Selection | Optimize for reaction performance, product isolation, solvent recovery, and environmental impact. acs.org |
| Purification Method | Develop scalable and efficient distillation or recrystallization processes. |
Chemical Reactivity and Mechanistic Studies of 6 Bromo 2,3 Difluoroaniline
Reactivity Profiles of the Bromine Substituent
The bromine atom at the C6 position of 6-bromo-2,3-difluoroaniline is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is influenced by the electronic effects of the adjacent amino and fluoro groups.
Nucleophilic Aromatic Substitution at Bromine-Substituted Positions
Nucleophilic aromatic substitution (SNAr) is a critical reaction for the modification of aromatic rings. The generally accepted mechanism proceeds through a two-step addition-elimination sequence via a negatively charged intermediate known as a Meisenheimer complex. libretexts.org For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, which stabilize the anionic intermediate. libretexts.orgyoutube.com
In the case of this compound, the fluorine atoms act as electron-withdrawing groups, activating the ring towards nucleophilic attack. However, in SNAr reactions on polyhalogenated aromatic compounds, the nature of the leaving group is crucial. While bromine can function as a leaving group, fluorine's high electronegativity makes the carbon atom to which it is attached highly electrophilic. This often makes fluoride (B91410) a better leaving group in the rate-determining nucleophilic attack step, especially in polyfluorinated systems. nih.gov Consequently, nucleophilic attack is more likely to occur at the fluorine-substituted positions (C2 or C3) rather than the bromine-substituted position (C6). Displacement of the bromide anion via an SNAr pathway is less common for this substrate and typically requires specific reaction conditions or catalysts that favor bromine displacement over fluorine.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) involving Bromine
The bromine substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex organic molecules. The C-Br bond is sufficiently reactive to undergo oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle for reactions like Suzuki, Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an organohalide and an organoboron compound. For ortho-bromoanilines like this compound, the Suzuki reaction can proceed efficiently without the need for protecting the aniline's amino group, allowing for the synthesis of diverse biaryl compounds.
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction has been successfully applied to o-bromoanilines to synthesize indoles through a cascade process involving an initial amination followed by an intramolecular Heck cyclization. nih.gov This demonstrates the utility of the bromine atom in facilitating intramolecular C-C bond formation.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgvedantu.comorganic-chemistry.org The C-Br bond in this compound is reactive towards the standard Sonogashira conditions, enabling the introduction of alkynyl moieties onto the aromatic ring. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgyoutube.com
The following table summarizes typical conditions for these cross-coupling reactions based on studies with similar bromoaniline substrates.
| Reaction | Catalyst / Ligand | Base | Solvent | Temperature |
| Suzuki | Pd₂(dba)₃ / DavePhos | NaOtBu | Toluene | 100 °C |
| Heck | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 120 °C |
| Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp. - 60°C |
This table presents representative conditions and specific results may vary based on the exact reactants used.
Lithiation and Subsequent Electrophilic Quenching Reactions
The bromine atom significantly influences the metallation of the aromatic ring. Treatment of bromoarenes with strong organolithium bases (e.g., n-butyllithium or t-butyllithium) at low temperatures can lead to two primary pathways: lithium-halogen exchange or deprotonation (ortho-lithiation).
Lithium-Halogen Exchange: This is a rapid equilibrium process where the bromine atom is exchanged for a lithium atom. princeton.edu For bromoanilines, this typically requires prior protection of the acidic N-H protons. After protection, adding an organolithium reagent like nBuLi at very low temperatures (e.g., -78 °C) can selectively induce the Li-Br exchange. researchgate.net The resulting aryllithium species is a potent nucleophile that can be quenched with various electrophiles (e.g., CO₂, aldehydes, ketones) to install a new functional group at the C6 position.
Ortho-Lithiation (Directed Metalation): The substituents on the ring can also direct deprotonation to an adjacent position. The amino group and the fluorine atoms are ortho-directing groups. However, the acidity of the N-H protons means that an excess of the lithium base would first deprotonate the amine. In a protected aniline (B41778), lithiation could be directed by the fluorine atoms. Despite this, lithium-halogen exchange is often kinetically favored over deprotonation for aryl bromides. growingscience.com The choice of lithium reagent and reaction conditions determines which pathway predominates. growingscience.com
Reactivity Profiles of the Fluorine Substituents
The two fluorine atoms at the C2 and C3 positions profoundly impact the electronic properties of the aromatic ring and provide their own unique reactive pathways.
Nucleophilic Aromatic Substitution with Fluorine Displacement for Macromolecule Design
The activation of the ring by the fluorine atoms makes them susceptible to displacement by strong nucleophiles. This reactivity is a cornerstone of fluoroaromatic chemistry and is widely used in the synthesis of complex molecules and polymers. nih.govmdpi.com In polyfluoroarenes, fluoride is an excellent leaving group in SNAr reactions. nih.govresearchgate.net
This SNAr reaction involving fluorine displacement is a powerful method for macromolecule design. For instance, the reaction of polyfluorinated aromatic compounds with bis-phenoxides or other difunctional nucleophiles can lead to the formation of high-performance polymers like poly(aryl ether)s. mdpi.comresearchgate.net The C-F bonds in molecules like this compound can be sequentially and selectively replaced by nucleophiles, offering a pathway to construct functional polymers and complex molecular architectures. mdpi.com This strategy provides a metal-free alternative to cross-coupling reactions for building extended molecular systems. nih.gov
Role of Fluorine in Regulating Molecular Orbital Energy Levels
The presence of two fluorine atoms on the aromatic ring of this compound significantly influences its electronic properties, particularly the energy levels of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Fluorine is the most electronegative element, and its effects on aromatic systems are twofold: a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating mesomeric or resonance effect (+M).
The strong inductive effect of the fluorine atoms withdraws electron density from the benzene (B151609) ring, which generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO levels. This increased stabilization makes the molecule less susceptible to oxidation, as more energy is required to remove an electron from the HOMO. Computational studies on similar difluoroaniline compounds using Density Functional Theory (DFT) confirm this trend. researchgate.net
The following table, based on DFT calculations for analogous difluoroaniline compounds, illustrates the typical energy values for frontier molecular orbitals.
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -0.5 to -1.5 |
| Energy Gap (ΔE) | 4.5 to 5.5 |
Reactivity of the Amine Functional Group
The amine (-NH₂) group in this compound is a primary aromatic amine, which confers a rich and varied reactivity to the molecule. This functional group can act as a nucleophile due to the lone pair of electrons on the nitrogen atom, and it can also undergo reactions such as diazotization, which allows for its conversion into a wide array of other functional groups. The reactivity of the amine is modulated by the electronic effects of the halogen substituents on the ring.
Electrophilic Aromatic Substitution on the Aniline Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction for benzene derivatives. The outcome is governed by the directing and activating/deactivating effects of the substituents already present on the ring. lumenlearning.comwikipedia.org In this compound, there are four substituents to consider: the amino group (-NH₂), two fluoro groups (-F), and one bromo group (-Br).
Amino Group (-NH₂): This is a powerful activating group and a strong ortho, para-director due to its strong +M (resonance) effect.
Fluoro (-F) and Bromo (-Br) Groups: Halogens are a unique class of substituents. They are deactivating due to their strong -I (inductive) effect but are ortho, para-directing because of their +M effect, where they donate lone-pair electron density to stabilize the cationic intermediate (the arenium ion). libretexts.orgyoutube.com
In this compound, the directing effects of the substituents must be considered collectively. The powerful -NH₂ group at position 1 is the dominant directing group. It strongly directs incoming electrophiles to the ortho (position 6, already occupied by Br) and para (position 4) positions. The position para to the amine (C4) is the most likely site for substitution, as the ortho positions are either sterically hindered or already substituted. The halogens at positions 2, 3, and 6 also direct ortho and para, but their influence is significantly weaker than that of the amine group. Therefore, electrophilic attack is predicted to occur predominantly at the C4 position. youtube.com
Diazotization and Subsequent Reactions
The primary aromatic amine group of this compound can be converted into a diazonium salt (-N₂⁺) through a process called diazotization. This reaction typically involves treating the aniline with nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. masterorganicchemistry.com
The resulting 6-bromo-2,3-difluorobenzenediazonium salt is a highly valuable synthetic intermediate. The diazonium group is an excellent leaving group (as dinitrogen gas, N₂), which can be replaced by a wide variety of nucleophiles. masterorganicchemistry.com A prominent set of these displacement reactions are the Sandmeyer reactions, which utilize copper(I) salts as catalysts. wikipedia.orgnih.gov
Examples of subsequent reactions include:
Sandmeyer Reactions:
Reaction with CuCl or CuBr introduces a chloro or bromo substituent, respectively. wikipedia.orgaskfilo.com
Reaction with CuCN introduces a cyano (nitrile) group. askfilo.com
Schiemann Reaction: Heating the corresponding tetrafluoroborate (B81430) diazonium salt (ArN₂⁺BF₄⁻) introduces a fluorine atom.
Other Displacements: The diazonium group can also be replaced with -I (using KI), -OH (using H₂O and heat), and -H (using hypophosphorous acid, H₃PO₂). organic-chemistry.org
This pathway provides a strategic method to synthesize polysubstituted aromatic compounds that are not accessible through direct electrophilic substitution. organic-chemistry.org
Acylation, Alkylation, and Arylation of the Amine
The lone pair of electrons on the nitrogen atom of the amine group makes it nucleophilic, allowing it to react with various electrophiles at the nitrogen center.
Acylation: this compound readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This reaction forms an N-aryl amide. The resulting amide group is important as a protecting group for the amine, which reduces its activating effect and basicity, preventing unwanted side reactions during subsequent synthetic steps like nitration.
Alkylation: The amine group can be alkylated by reaction with alkyl halides. However, direct alkylation can be difficult to control and may lead to mixtures of mono-, di-alkylated, and even quaternary ammonium (B1175870) salt products. More specialized methods are often employed for controlled alkylation. For instance, reductive amination is a common alternative. Recent advances include photoinduced methods for the difluoroalkylation of anilines, which can introduce fluorinated alkyl chains onto the aromatic core under mild, transition-metal-free conditions. acs.orgnih.gov
Arylation: The formation of a new nitrogen-aryl bond (N-arylation) to produce a diarylamine can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. In this context, this compound would act as the amine coupling partner reacting with an aryl halide.
Oxidation of the Amine Group
The oxidation of the primary amine group in anilines can lead to a variety of products depending on the oxidizing agent and reaction conditions. The oxidation of anilines is often complex and can be challenging to control. reddit.com
Potential oxidation products of this compound include:
Nitroso Compounds: Mild oxidation can yield the corresponding nitrosobenzene (B162901) derivative.
Nitro Compounds: Stronger oxidizing agents, such as trifluoroperacetic acid, can oxidize the amine to a nitro group (-NO₂). However, this transformation can be low-yielding and is often less efficient than the alternative synthetic route of reducing a nitro group to an amine. reddit.com
Azo Compounds: In some oxidative conditions, particularly in the presence of radical intermediates, two aniline molecules can couple to form azoxybenzene (B3421426) and azobenzene (B91143) derivatives. asianpubs.org
Polymerization: Strong oxidants can lead to the formation of polymeric materials, often referred to as aniline black.
Recent studies have explored the controlled oxidation of substituted anilines with reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) to generate electrophilic N-aryl nitrenoid intermediates. These reactive species can then undergo intramolecular C-N bond formation to construct nitrogen-containing heterocyclic systems. acs.org The presence of halogens on the aniline ring influences the stability and reactivity of these intermediates.
Computational and Theoretical Chemistry Studies
Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for investigating the structural and electronic properties of molecules like this compound. pcbiochemres.com These theoretical studies complement experimental findings and offer deep insights into molecular behavior. researchgate.net
Key areas of investigation include:
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
No published studies were found that specifically apply Density Functional Theory (DFT) to calculate the electronic structure, predict reactivity, or map out the molecular orbitals (HOMO/LUMO) of this compound. Such calculations are crucial for understanding the molecule's electrophilic and nucleophilic sites and predicting its behavior in chemical reactions.
Molecular Dynamics Simulations of Reaction Pathways
There is no evidence in the current body of scientific literature of molecular dynamics (MD) simulations being used to investigate the reaction pathways of this compound. These simulations would typically provide insights into the conformational dynamics, solvent effects, and energy landscapes of its reactions over time.
Quantum Chemical Analysis of Substituent Effects
A specific quantum chemical analysis focusing on the electronic and steric effects of the bromo and difluoro substituents on the aniline ring of this particular isomer is not documented. Such an analysis would explain how these substituents modulate the reactivity of the aromatic ring and the amino group.
Applications of 6 Bromo 2,3 Difluoroaniline and Its Derivatives in Advanced Materials and Medicinal Chemistry
Medicinal Chemistry and Pharmaceutical Applications
The strategic placement of bromo and fluoro substituents on the aniline (B41778) ring of 6-Bromo-2,3-difluoroaniline makes it a valuable precursor in the design and synthesis of new pharmaceutical agents. These functional groups can influence the compound's reactivity, metabolic stability, and binding affinity to biological targets.
Role as a Synthetic Intermediate for Pharmaceutical Compounds
This compound is a key starting material in multi-step synthetic pathways aimed at producing biologically active molecules. One notable application is in the synthesis of 1-(6-Bromo-2,3-difluorophenyl)ethanamine. This transformation typically involves a nucleophilic substitution reaction on the aniline derivative, followed by a reduction step. The resulting ethanamine derivative is recognized as a valuable building block for the creation of more complex pharmaceutical compounds. The unique substitution pattern on the phenyl ring, imparted by the this compound precursor, is crucial for the chemical reactivity and biological activity of the subsequent molecules.
Precursors for Anticancer Agents (e.g., Tyrosine Kinase Inhibitors, EGFR Inhibitors)
Derivatives of halogenated anilines, including structures similar to this compound, are integral to the development of targeted cancer therapies. Specifically, they are used in the synthesis of tyrosine kinase inhibitors (TKIs) and epidermal growth factor receptor (EGFR) inhibitors. The quinazoline (B50416) scaffold, often constructed using aniline derivatives, is a prominent feature in many EGFR inhibitors. Research has shown that 4-(halogenoanilino)-6-bromoquinazolines can exhibit significant cytotoxicity against cancer cell lines. While direct synthesis from this compound is a subject of ongoing research, the established role of similar bromo-anilino structures highlights its potential in this area. The inhibitory activity of such compounds is often quantified by their half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro.
Below is a table showcasing the cytotoxic effects and EGFR-TK inhibitory activity of some 4-anilino-6-bromoquinazoline derivatives, which are structurally related to compounds that could be synthesized from this compound.
| Compound | Modification | Target Cell Line | Cytotoxicity (LC50, µM) | EGFR-TK Inhibition |
| 3g | 2-(4-chlorophenyl)-N-(2-fluorophenyl) | HeLa | - | Moderate to Significant |
| 3l | 2-(4-chlorophenyl)-N-(3-chloro-4-fluorophenyl) | HeLa | - | Moderate to Significant |
| 4l | 6-(4-fluorophenyl)-2-(4-chlorophenyl)-N-(3-chloro-4-fluorophenyl) | HeLa | - | Moderate to Significant |
| Gefitinib | Reference Drug | HeLa | 2.37 | - |
Data adapted from a study on 4-(halogenoanilino)-6-bromoquinazolines. The specific derivatives of this compound are under investigation.
Building Blocks for Antipsychotic and Antiviral Drugs
The synthesis of certain neuroleptic (antipsychotic) drugs involves the use of halogenated aniline precursors. For instance, the synthesis of Aripiprazole, a widely used antipsychotic, utilizes a dichlorophenylpiperazine intermediate, which is formed from dichloroaniline. This suggests that this compound could serve as a valuable starting material for novel antipsychotic drug candidates with potentially modified pharmacological profiles due to its unique halogen substitution pattern.
In the field of antiviral research, the incorporation of fluorine atoms into drug molecules is a known strategy to enhance their potency and metabolic stability. While direct synthetic routes from this compound to specific antiviral drugs are not yet widely published, the presence of the difluoro-bromo-aniline moiety makes it an attractive starting point for the design of new antiviral agents. Research on quinazolinone derivatives has shown that bromo-substituted compounds can exhibit activity against HIV. researchgate.net
Modulation of Enzyme and Receptor Functions
Derivatives of this compound are being investigated for their ability to modulate the function of various enzymes and receptors, which are key targets in drug discovery. The bromo and difluoro substitutions can influence the electronic properties and conformation of the molecule, enabling it to fit into the active sites of enzymes or the binding pockets of receptors, thereby altering their biological activity. Research on related bromo-substituted heterocyclic compounds has demonstrated their potential as inhibitors of enzymes like alkaline phosphatase. mdpi.com
Influence on Signaling Pathways and Gene Expression
The therapeutic effects of many drugs are mediated through their influence on intracellular signaling pathways and the subsequent regulation of gene expression. Derivatives of this compound have the potential to modulate key signaling cascades implicated in diseases such as cancer. For example, the PI3K/Akt and MAPK signaling pathways are critical for cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. The development of inhibitors targeting these pathways is a major focus of cancer research. While specific studies on this compound derivatives are emerging, the broader class of halogenated anilines is being explored for the synthesis of inhibitors of these crucial pathways. The ultimate effect of modulating these pathways is a change in the expression of genes that control cell fate.
Interaction Studies with Molecular Targets
To understand the mechanism of action of potential drug candidates, it is crucial to study their interactions with their molecular targets at an atomic level. Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target. Such studies have been conducted on derivatives of bromo-substituted compounds to elucidate their interactions with the active sites of enzymes like tyrosine kinases. These in silico studies help in understanding the structure-activity relationships and in designing more potent and selective inhibitors. The insights gained from molecular docking can guide the chemical synthesis of new derivatives with improved pharmacological properties.
Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specific outline provided.
Extensive searches for research detailing the applications of This compound (CAS 887579-74-0) in the requested areas have yielded no specific results. The applications listed in the outline, including the development of hole-transporting materials for perovskite solar cells and OLEDs, the synthesis of conjugated quasi-planar triarylamines, photo-switching complexes, and agrochemical development, are well-documented for its isomers, particularly 4-Bromo-2,6-difluoroaniline (B33399) (CAS 67567-26-4). However, this information cannot be attributed to this compound, as different isomers of a compound have distinct chemical and physical properties, leading to different applications.
Providing an article based on data for its isomers would be scientifically inaccurate and would violate the strict requirement to focus solely on "this compound." Therefore, to maintain scientific accuracy and adhere to the user's instructions, this request cannot be fulfilled.
Dyes, Pigments, and Fluorescent Reagents
The aniline moiety is a cornerstone in the synthesis of a vast array of coloring agents and probes for chemical analysis. The presence of halogen substituents, such as bromine and fluorine, can significantly modify the electronic properties and, consequently, the color and photophysical characteristics of the resulting dye molecules.
Azo dyes, characterized by the functional group R-N=N-R', represent the largest and most versatile class of synthetic colorants. The synthesis of these dyes is a two-step process that begins with the diazotization of a primary aromatic amine, such as this compound. In this reaction, the aniline derivative reacts with a source of nitrous acid (typically generated from sodium nitrite (B80452) and a strong acid) at low temperatures to form a highly reactive diazonium salt.
This diazonium salt is then subjected to a coupling reaction with an electron-rich substrate, such as a phenol, naphthol, or another aromatic amine. The specific choice of the coupling partner is a primary determinant of the final dye's color. The bromine and fluorine atoms on the this compound precursor ring influence the electronic environment of the azo linkage, which can enhance the stability and tinctorial strength of the dye. Chemical suppliers list this compound as an intermediate for dyes and pigments, underscoring its role in this manufacturing sector.
Table 1: Azo Dye Synthesis Process
| Step | Reaction | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Diazotization | This compound, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 6-Bromo-2,3-difluorobenzenediazonium chloride |
| 2 | Azo Coupling | Diazonium salt, Electron-rich coupling component (e.g., Naphthol) | Azo Dye |
Fluorogenic derivatizing reagents are crucial tools in analytical chemistry, particularly for high-performance liquid chromatography (HPLC). These reagents are designed to react with specific functional groups of target analytes to form a new compound that is highly fluorescent. This process dramatically increases the sensitivity and selectivity of detection.
Aniline derivatives are key precursors for creating such reagents. For instance, the related compound 4-Bromo-2,6-difluoroaniline is used to synthesize ammonium (B1175870) 5-bromo-7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate, a fluorogenic reagent for determining aminothiols. The structural features of this compound, with its reactive amine group and electron-withdrawing halogens, make it a suitable candidate for developing novel fluorogenic probes. The synthesis of these reagents often involves converting the aniline's amine group into a more complex, fluorophore-containing structure that can selectively tag molecules of interest.
Other Advanced Materials Applications
The unique electronic and structural properties imparted by fluorine and bromine atoms make this compound a valuable starting material for a range of advanced materials beyond dyes.
Organic semiconductors are the active components in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (solar cells). The performance of these devices is heavily dependent on the properties of the semiconductor, such as its charge carrier mobility and energy levels (HOMO/LUMO).
Halogenated anilines are used as building blocks for these materials. The fluorine atoms are particularly important as their high electronegativity can lower the energy levels of the molecular orbitals, which is a key strategy for designing efficient materials for electronic devices. The bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki or Stille couplings), allowing for the extension of the conjugated π-system. This expansion is critical for achieving the desired electronic and photophysical properties. For example, derivatives of the isomeric 4-bromo-2,6-difluoroaniline are used to synthesize hole-transporting materials for perovskite solar cells and OLEDs.
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. This "bottom-up" approach is a powerful tool for creating complex nanoscale materials and devices. The functional groups on this compound make it an attractive component for designing self-assembling systems.
The amine group can form hydrogen bonds, while the fluorine and bromine atoms can participate in halogen bonding and other dipole-dipole interactions. Furthermore, the aniline can be a ligand for metal ions, leading to coordination-driven self-assembly. Research on the isomer 4-bromo-2,6-difluoroaniline has shown that it can be used to create palladium-azobenzene complexes that exhibit photo-switching properties, reversibly changing between two distinct self-assembled structures upon light irradiation.
Energetic materials are substances that store a large amount of chemical energy that can be released rapidly. The synthesis of new energetic compounds with improved performance and safety characteristics is an ongoing area of research. The inclusion of fluorine and bromine in an organic molecule can increase its density and heat of formation, which are important parameters for energetic materials.
The high density contributes to a higher detonation velocity and pressure. Aniline derivatives are often used as precursors for energetic compounds, such as those containing nitro groups (introduced via nitration of the aromatic ring). The presence of halogens in the starting material, like this compound, can be used to fine-tune the stability, energy content, and performance of the final energetic substance.
Environmental and Safety Considerations in Large-Scale Application
The large-scale industrial use of this compound necessitates a thorough evaluation of its environmental impact and the implementation of robust safety protocols. While specific data for this compound is limited, the broader class of halogenated anilines, to which it belongs, has been studied, providing insights into its potential environmental behavior and toxicological profile.
Environmental Fate and Transport of Halogenated Anilines
Halogenated anilines are recognized as environmental contaminants due to their widespread use in the manufacturing of dyes, pesticides, and pharmaceuticals. oup.com Their release into the environment can occur through industrial effluents and agricultural runoff. ekb.eg The environmental behavior of these compounds is largely dictated by the presence and position of halogen substituents on the aromatic ring.
Persistence and Biodegradation:
Halogenated anilines are generally considered persistent in the environment. ekb.eg The presence of halogen atoms, such as bromine and fluorine in this compound, increases the compound's resistance to biodegradation compared to unsubstituted aniline. ekb.eg However, various microorganisms have demonstrated the ability to degrade halogenated anilines under specific conditions. ekb.egnih.gov
Microbial degradation is a key mechanism for the removal of these compounds from soil and water. nih.govnih.gov The process often involves a critical dehalogenation step, where the halogen substituent is removed. nih.gov This can occur through several enzymatic mechanisms, including oxidative, hydrolytic, or reductive pathways, either before or after the cleavage of the aromatic ring. nih.govmdpi.com Aerobic degradation pathways typically involve the hydroxylation or dioxygenation of the aromatic ring to form catechols, which are then further metabolized. oup.com The major pathway for aniline biodegradation involves oxidative deamination to catechol, which is then metabolized to carbon dioxide through several organic acid intermediates. nih.gov
Mobility:
The transport of halogenated anilines in the environment is influenced by their sorption to soil and sediment. epa.gov The mobility in the subsurface is dependent on the compound's persistence and its sorption capacity to surrounding soils, which is often related to the organic carbon content. acs.org Halogenated anilines may chemically bind to organic matter in soils and sediments, which can reduce their mobility in aquatic environments. epa.gov However, their persistence can still lead to long-range transport in some cases. mdpi.comnih.gov
| Environmental Aspect | Key Characteristics of Halogenated Anilines |
|---|---|
| Persistence | Generally persistent; resistance to degradation increases with halogenation. ekb.eg |
| Primary Degradation Pathway | Microbial biodegradation is the most significant removal mechanism. nih.govnih.gov |
| Key Degradation Step | Enzymatic dehalogenation (removal of halogen atoms). nih.gov |
| Mobility | Moderately mobile; tend to adsorb to organic matter in soil and sediment. epa.govacs.org |
| Transport | Can undergo long-range transport, posing a risk to remote ecosystems. mdpi.comnih.gov |
Toxicity Profiles and Mitigation Strategies for Related Compounds
The toxicity of halogenated anilines is a significant concern for human health and the environment. oup.comekb.eg The addition of halogen atoms to the aniline structure can increase its hazardous properties compared to the parent compound. ekb.eg
Toxicity Profile:
Halogenated aromatic compounds have been linked to a range of adverse health effects in both wildlife and humans, including reproductive, neurological, immunological, endocrine, and carcinogenic effects. nih.govepa.gov Halogenated anilines, in particular, are considered hazardous to human health, with potential for immunotoxicity, mutagenicity, organ damage, and carcinogenicity. ekb.eg
Studies on related fluoroanilines have indicated potential for toxicity. For instance, research on 4-fluoroaniline (B128567) and 3,5-difluoroaniline (B1215098) has shown they can induce measurable biochemical changes in organisms like the earthworm Eisenia veneta, suggesting toxic effects. nih.govoup.com The U.S. Environmental Protection Agency (EPA) has also identified the need for health and environmental effects testing for a category of anilines substituted with chloro, bromo, or nitro groups. epa.gov
| Compound | Observed or Potential Health Hazards |
|---|---|
| General Halogenated Anilines | Potential for immunotoxicity, mutagenicity, organ damage, and carcinogenicity. ekb.eg |
| General Halogenated Aromatic Compounds | Linked to reproductive, neurological, immunological, and endocrine effects. nih.govepa.gov |
| 4-Fluoroaniline | Demonstrated biochemical toxicity in earthworms. nih.govoup.com |
| 3,5-Difluoroaniline | Demonstrated biochemical toxicity in earthworms. nih.govoup.com |
| 2,6-Difluoroaniline (B139000) | Classified as flammable, harmful if swallowed, and may cause skin and eye irritation. nih.gov |
Mitigation Strategies:
Given the environmental and health risks, strategies to mitigate the impact of halogenated anilines are crucial.
Bioremediation: This approach utilizes the metabolic capabilities of microorganisms to degrade and detoxify contaminants. ekb.egmdpi.com It is considered an environmentally friendly and cost-effective technique for cleaning up sites polluted with halogenated anilines. ekb.eg The isolation and application of specific bacterial strains capable of metabolizing these compounds is a key area of research. ekb.egscinito.ai
Enzymatic Treatment: The enzymes involved in microbial degradation, such as dioxygenases and dehalogenases, can be harnessed for detoxification. nih.govnih.gov These enzymes convert toxic halogenated aromatics into less toxic and more soluble compounds. nih.gov Understanding these enzymatic reactions can lead to the development of new biotechnologies for sustainable biodegradation processes. nih.gov
Process Safety Management: In a large-scale manufacturing context, preventing releases into the environment is the primary mitigation strategy. This involves robust process design, adherence to strict safety standards like OSHA's Process Safety Management (PSM), and effective waste management. rebuildmanufacturing.combiosynth.com Continuous improvement in employee safety measures and facility security is paramount in the specialty chemical industry. socma.org
Q & A
Q. What are the standard synthetic routes for preparing 6-Bromo-2,3-difluoroaniline, and how can purity be optimized?
A common method involves hydrolysis of halogenated anilides under acidic conditions. For example, refluxing a precursor like N-(2,3-dihalophenyl)-2-hydroxy-2-methylpropanamide in 6 M HCl/EtOH (1:1) for 5–6 hours, followed by neutralization, extraction, and silica gel chromatography (hexane/EtOAc) to achieve >95% purity . Purity optimization requires careful monitoring via GC-MS and recrystallization in non-polar solvents to remove halogenated byproducts.
Q. How is this compound characterized, and what analytical techniques are critical?
Key techniques include:
- NMR spectroscopy : H and C NMR identify substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm and amine protons as broad singlets) .
- GC-MS : Monitors reaction completion and detects low-abundance impurities .
- Elemental analysis : Confirms C, H, N, and halogen ratios to validate molecular formula .
Q. What stability considerations are critical for storing this compound?
The compound is moisture-sensitive and prone to oxidation. Store under inert gas (N/Ar) at 0–6°C in amber glass to prevent photodegradation. Purity decreases by ~1% per month if exposed to humidity >0.5% .
Q. What are common reactions involving this compound in organic synthesis?
It serves as a precursor for:
- Buchwald-Hartwig amination : Coupling with aryl halides using Pd catalysts to form biaryl amines .
- Sandmeyer reactions : Conversion to diazonium salts for introducing -CN, -I, or -SH groups .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing this compound be addressed?
The electron-withdrawing Br and F substituents direct electrophilic substitution to the para position relative to the amine. For meta functionalization, use directing groups (e.g., -B(OH)) via Suzuki-Miyaura coupling. Computational modeling (DFT) predicts activation barriers for competing pathways .
Q. How should contradictory spectroscopic data (e.g., NMR shifts) be resolved?
Contradictions arise from solvent effects or tautomerism. For example, amine proton shifts vary in DMSO-d vs. CDCl. Use heteronuclear correlation experiments (HMBC/HSQC) to confirm assignments and compare with PubChem or CAS data .
Q. What strategies optimize yields in cross-coupling reactions with this compound?
Q. How is this compound applied in medicinal chemistry, and what biological assays validate its derivatives?
Derivatives like hydrazides exhibit antimicrobial activity. Synthesize analogs via condensation with aldehydes (e.g., 2-chlorobenzaldehyde) and test against Gram-positive bacteria (MIC: 2–8 µg/mL). Crystal structures (X-ray) confirm hydrogen-bonding motifs critical for bioactivity .
Q. What are the challenges in scaling up synthesis while maintaining purity?
Key issues include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
